molecular formula C11H11N3O4 B12293081 2-(4,5-Dimethoxy-2-nitrophenyl)imidazole

2-(4,5-Dimethoxy-2-nitrophenyl)imidazole

Cat. No.: B12293081
M. Wt: 249.22 g/mol
InChI Key: UUKNMZRLOMVTGA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can yield various substituted imidazoles .

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)imidazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various research applications .

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C11H11N3O4/c1-17-9-5-7(11-12-3-4-13-11)8(14(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,12,13)

InChI Key

UUKNMZRLOMVTGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC=CN2)[N+](=O)[O-])OC

Origin of Product

United States

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